Picrolonic acid
CAS No.: 550-74-3
Cat. No.: VC21182077
Molecular Formula: C10H8N4O5
Molecular Weight: 264.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 550-74-3 |
|---|---|
| Molecular Formula | C10H8N4O5 |
| Molecular Weight | 264.19 g/mol |
| IUPAC Name | 5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one |
| Standard InChI | InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3 |
| Standard InChI Key | OVFUUSPKWADLNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Structural Characteristics
Picrolonic acid contains a 5-membered pyrazolone ring with attached nitro and methyl groups, along with a p-nitrophenyl substituent. This specific arrangement of functional groups contributes to its ability to form coordination complexes with various metal ions . The nitrogen atoms in the pyrazolone ring and the oxygen atoms in the nitro groups participate in bond formation with metal ions, resulting in stable complexes.
Physical Properties
Picrolonic acid presents as a yellow crystalline material or a beige to ochre-yellow powder . Its key physical properties are summarized in the following table:
Solubility Characteristics
Understanding the solubility profile of picrolonic acid is essential for its applications in analysis and extraction. The compound shows limited solubility in water but dissolves readily in organic solvents, particularly alcohols . The detailed solubility data is presented below:
| Solvent | Solubility | Temperature | Source |
|---|---|---|---|
| Water | 0.27% | Room temperature | |
| Water | 0.123% | 15°C | |
| Water | 1.203% | 100°C | |
| Ethanol | 1.107% | 0°C | |
| Ethanol | 11.68% | 81°C | |
| Alcohol | Readily soluble | Room temperature |
This solubility profile makes picrolonic acid particularly suitable for liquid-liquid extraction processes where an organic solvent containing the compound can extract metal ions from aqueous solutions .
Synthesis and Purification
Purification Methods
Purification of picrolonic acid can be achieved through crystallization from water or ethanol . The varying solubility of the compound in these solvents at different temperatures allows for effective recrystallization, resulting in higher purity material. For analytical applications requiring high purity, multiple recrystallization steps may be necessary to achieve the desired quality.
Analytical Applications
Metal Ion Analysis
One of the most significant applications of picrolonic acid is in the analysis and determination of various metal ions. The compound forms complexes with several metal ions, which can be used for their detection, isolation, and quantification .
Calcium Determination
Picrolonic acid has proven particularly useful for the spectrophotometric determination of calcium. The calcium picrolonate complex can be transformed by bromine water in an alkaline medium to form a red, water-soluble complex . This colored complex follows the Beer-Lambert Law, making it suitable for quantitative analysis. The absorption of this compound remains constant for approximately two days, providing a stable analytical signal .
Other Metal Ions
Beyond calcium, picrolonic acid also forms complexes with numerous other metal ions including:
With calcium(II), lead(II), and thorium(IV), the reagent forms complexes that are practically insoluble in water . The high molecular weight crystalline complexes are advantageous for the accurate determination of minute amounts of these metals.
Alkaloid Analysis
Picrolonic acid serves as a reagent for the analysis of alkaloids . The compound can form crystalline complexes with these nitrogen-containing natural products, facilitating their isolation and identification. This application exploits the ability of picrolonic acid to interact with the basic nitrogen atoms present in alkaloid structures.
Amino Acid Detection
The compound has also been used for the detection and analysis of specific amino acids, particularly tryptophan and phenylalanine . The interaction between picrolonic acid and these amino acids produces identifiable complexes, enabling their detection in complex mixtures.
Research Applications
Extraction Studies
Picrolonic acid has been employed in solvent extraction research, particularly for the separation and determination of rare earth elements. A notable study investigated the extraction of europium(III) and thulium(III) using picrolonic acid in methylisobutylketone (MIBK) from pH 2 buffer solutions .
In this research, the composition of the organic adduct responsible for the extraction was determined to be M(PA)₃, where M represents either Eu(III) or Tm(III) and PA is the picrolonate anion . The extraction efficiency was found to be influenced by various factors including:
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The concentration of picrolonic acid in the organic phase
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The pH of the aqueous phase
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The presence of competing ions
The study also examined the effect of various anions and cations on the extraction efficiency. Among the anions, fluoride, oxalate, citrate, and cyanide ions were found to mask the extraction, while certain metal ions including Fe(III), Cu(II), Ni(II), and Co(II) reduced the extraction efficiency . This research highlights the potential of picrolonic acid in separation science and provides valuable data on the formation constants of the metal-picrolonate complexes.
Synthetic and Mechanistic Studies
Picrolonic acid plays a role in organic synthesis as a nitrating agent, facilitating the transfer of nitro groups to other organic molecules . This property makes it useful in studies of nitration reaction mechanisms and in the preparation of nitrated compounds. Its applications extend to the synthesis of dyes, explosives, and pharmaceutical intermediates where selective nitration is required .
The compound also contributes to the development of new synthetic methodologies by enabling more controlled and precise chemical transformations. Research into these applications provides insights into how electronic effects influence the reactivity of aromatic ring systems during nitration processes .
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